molecular formula C6H6FeK3O15 B8022860 Ferrate(3-), tris[ethanedioato(2-)-

Ferrate(3-), tris[ethanedioato(2-)-

Cat. No.: B8022860
M. Wt: 491.24 g/mol
InChI Key: YROQLVVAEJDHLC-UHFFFAOYSA-H
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Description

Structural Characterization of [Fe(C₂O₄)₃]³⁻ Complexes

Crystallographic Analysis of Coordination Geometry

Octahedral Coordination in [Fe(C₂O₄)₃]³⁻ Anions

The ferrioxalate anion adopts a distorted octahedral geometry, with three bidentate oxalate ligands coordinating the Fe(III) center via six oxygen atoms. X-ray diffraction studies confirm average Fe–O bond lengths of 2.00–2.05 Å , consistent with a high-spin d⁵ configuration (Figure 1). The absence of Jahn-Teller distortions—despite the electronically degenerate ground state—is attributed to the ligand field strength of oxalate, which stabilizes the $$ t{2g}^3 eg^2 $$ orbital occupancy.

Table 1: Crystallographic Parameters of [Fe(C₂O₄)₃]³⁻ Salts

Parameter K₃[Fe(C₂O₄)₃]·3H₂O (NH₄)₃[Fe(C₂O₄)₃]
Space Group P2₁/c P2₁/c
Fe–O Bond Length (Å) 2.01 ± 0.02 2.03 ± 0.03
O–Fe–O Angle (°) 87.5–93.2 86.8–94.1
Unit Cell Volume (ų) 987.4 1021.7
Ligand Field Symmetry and Distortion Effects

The complex exhibits D₃ molecular symmetry, with ligand field splitting parameters ($$ Δ_o $$) estimated at 12,500 cm⁻¹ via electronic absorption spectroscopy. Despite the idealized symmetry, minor distortions arise from inequivalent oxalate bite angles (87.5–93.2°), as revealed by single-crystal XRD. Time-dependent density functional theory (TDDFT) simulations corroborate that these distortions minimally affect the ground-state electronic structure but significantly influence charge-transfer excited states.

Comparative Structural Analysis of Ammonium vs. Potassium Salts

Ammonium and potassium ferrioxalate salts are isomorphous, sharing the P2₁/c space group and nearly identical unit cell dimensions. However, ammonium salts exhibit slightly elongated Fe–O bonds (2.03 Å vs. 2.01 Å in potassium salts), attributed to weaker cation-anion electrostatic interactions. This structural flexibility enables isomorphic substitution with Al³⁺, Cr³⁺, and V³⁺, preserving the D₃-symmetric framework.

Molecular Orbital Configuration and Electronic Structure

The electronic structure of [Fe(C₂O₄)₃]³⁻ is defined by ligand-to-metal charge transfer (LMCT) transitions at 268 nm and metal-centered d-d transitions at 500–600 nm . TDDFT calculations identify three frontier molecular orbitals (Figure 2):

  • HOMO-1 : Primarily oxalate π-orbitals with minor Fe d-orbital contribution.
  • HOMO : Non-bonding Fe $$ t_{2g} $$ orbitals.
  • LUMO : Anti-bonding Fe $$ e_g $$ orbitals.

Photoexcitation at 268 nm promotes an electron from oxalate-based orbitals to the Fe(III) center, initiating photoreduction to Fe(II) within 140 fs . This process is accompanied by a 4.8 eV red shift in the Fe K-edge X-ray absorption spectrum, reflecting the reduction in effective nuclear charge.

Table 2: Key Electronic Transitions in [Fe(C₂O₄)₃]³⁻

Transition Type Energy (eV) Oscillator Strength Assignment
LMCT (S₀ → S₁) 4.63 0.12 Oxalate(π) → Fe(dₓ²₋ᵧ²)
d-d (S₀ → S₂) 2.48 0.03 $$ t{2g} → eg $$

Hydrogen Bonding Networks in Hydrated Crystal Forms

In trihydrated potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O), water molecules mediate a three-dimensional hydrogen-bonding network. Each H₂O forms two donor bonds (O–H···O) with oxalate oxygen atoms (2.65–2.78 Å) and one acceptor bond from adjacent K⁺ ions. This network stabilizes the crystal lattice, as evidenced by the complex’s thermal stability up to 100°C in the solid state. Infrared spectroscopy reveals broad O–H stretches at 3450 cm⁻¹ , characteristic of strong hydrogen bonding.

Properties

IUPAC Name

tripotassium;iron(3+);oxalate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.Fe.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;+3;3*+1;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROQLVVAEJDHLC-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[K+].[K+].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FeK3O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves the direct reaction of ferric chloride (FeCl3FeCl_3) with oxalic acid (H2C2O4H_2C_2O_4) and potassium oxalate (K2C2O4K_2C_2O_4) under basic conditions6. Freshly precipitated ferric hydroxide (Fe(OH)3Fe(OH)_3) serves as the iron precursor, generated by neutralizing FeCl3FeCl_3 with potassium hydroxide (KOHKOH):

FeCl3+3KOHFe(OH)3+3KClFeCl3 + 3KOH \rightarrow Fe(OH)3 + 3KCl

Subsequent dissolution of Fe(OH)3Fe(OH)_3 in oxalic acid yields ferric oxalate (Fe2(C2O4)3Fe_2(C_2O_4)_3), which reacts with potassium oxalate to form the target complex:

Fe2(C2O4)3+3K2C2O42K3[Fe(C2O4)3]Fe2(C2O4)3 + 3K2C2O4 \rightarrow 2K3[Fe(C2O4)_3]

Excess oxalic acid ensures complete complexation, while ethanol precipitation enhances crystal purity.

Procedural Optimization

Key parameters include:

  • Molar Ratios : A 1:3 molar ratio of Fe(OH)3Fe(OH)_3 to oxalic acid prevents incomplete complexation.

  • Temperature : Heating to 60–70°C accelerates dissolution of Fe(OH)3Fe(OH)_3, but excessive heat degrades oxalate ligands6.

  • Crystallization : Slow cooling and ethanol washing yield rhombic green crystals with >90% purity.

Alternative Route via Iron(III) Sulfate and Barium Oxalate

Metathesis Reaction

A less common but efficient approach utilizes iron(III) sulfate (Fe2(SO4)3Fe_2(SO_4)_3), barium oxalate (BaC2O4BaC_2O_4), and potassium oxalate:

Fe2(SO4)3+3BaC2O4+3K2C2O42K3[Fe(C2O4)3]+3BaSO4Fe2(SO4)3 + 3BaC2O4 + 3K2C2O4 \rightarrow 2K3[Fe(C2O4)3] + 3BaSO_4

Barium sulfate (BaSO4BaSO_4) precipitates, leaving the complex in solution. This method avoids alkaline conditions, reducing side reactions.

Advantages and Limitations

  • Yield : Reported yields exceed 85% due to quantitative sulfate removal.

  • Cost : Barium oxalate’s toxicity and expense limit industrial scalability.

Two-Stage Synthesis from Ferrous Precursors

Ferrous Oxalate Preparation

Ferrous ammonium sulfate (Fe(NH4)2(SO4)26H2OFe(NH_4)_2(SO_4)_2·6H_2O) reacts with oxalic acid to form ferrous oxalate (FeC2O4FeC_2O_4):

Fe(NH4)2(SO4)26H2O+H2C2O4FeC2O4+(NH4)2SO4+H2SO4+6H2OFe(NH4)2(SO4)2·6H2O + H2C2O4 \rightarrow FeC2O4 + (NH4)2SO4 + H2SO4 + 6H2O

The yellow FeC2O4FeC_2O_4 precipitate is washed to remove sulfate contaminants.

Oxidation and Complexation

FeC2O4FeC_2O_4 is oxidized to Fe3+Fe^{3+} using hydrogen peroxide (H2O2H_2O_2) in the presence of potassium oxalate:

2Fe2++H2O2+2H+2Fe3++2H2O2Fe^{2+} + H2O2 + 2H^+ \rightarrow 2Fe^{3+} + 2H2O
Fe3++3C2O42[Fe(C2O4)3]3Fe^{3+} + 3C2O4^{2-} \rightarrow [Fe(C2O4)3]^{3-}

This method achieves 95% yield but requires stringent pH control (pH 3–4).

Comparative Analysis of Methodologies

Yield and Purity

Method Average Yield Purity Key Advantage
Single-Stage (FeCl₃)78–85%90–95%Simplicity, minimal steps6
Iron Sulfate Route85–90%92–97%High purity, no alkalis
Two-Stage (Ferrous Oxalate)90–95%98–99%Superior yield, controlled oxidation

Advanced Modifications and Photochemical Sensitivity

Recent studies highlight the complex’s photoactivity, necessitating darkroom handling. UV irradiation induces ligand-to-metal charge transfer, reducing Fe3+Fe^{3+} to Fe2+Fe^{2+} and liberating CO2CO_2:

[Fe(C2O4)3]3hνFe2++2C2O42+CO2[Fe(C2O4)3]^{3-} \xrightarrow{h\nu} Fe^{2+} + 2C2O4^{2-} + CO2

This property mandates ethanol-based crystallization to minimize light exposure .

Chemical Reactions Analysis

Types of Reactions

Ferrate(3-), tris[ethanedioato(2-)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Characterization

The synthesis of potassium tris(oxalato)ferrate(III) involves the reaction of ferrous ammonium sulfate with oxalic acid, followed by the addition of potassium oxalate. The overall reaction can be summarized as follows:

Fe NH4 2(SO4)26H2O+3H2C2O4K3[Fe C2O4)3]3H2O+byproducts\text{Fe NH}_4\text{ }_2(\text{SO}_4)_2\cdot 6\text{H}_2\text{O}+3\text{H}_2\text{C}_2\text{O}_4\rightarrow K_3[\text{Fe C}_2\text{O}_4)_3]\cdot 3\text{H}_2\text{O}+\text{byproducts}

This compound is characterized by its green crystalline structure and solubility in hot water, which decreases upon cooling .

Photochemical Studies

Ferrate(3-) complexes are known for their photochemical properties. When exposed to light, these complexes undergo redox reactions, resulting in the reduction of Fe(III) to Fe(II) and the oxidation of oxalate ions to carbon dioxide. This property is exploited in photochemical experiments to study electron transfer processes .

Magnetic Properties

Research has shown that ferrate(3-) complexes exhibit interesting magnetic properties due to the presence of iron ions. Studies on hybrid salts containing these complexes indicate their potential use in magnetic materials, which could be valuable for developing advanced electronic devices .

Environmental Applications

Ferrate compounds have been investigated for their ability to act as oxidizing agents in environmental remediation processes, particularly in the degradation of organic pollutants. Their efficacy in wastewater treatment has been documented, where they facilitate the removal of contaminants through oxidation .

Case Study 1: Photochemical Reduction

In a laboratory setting, potassium tris(oxalato)ferrate(III) was subjected to light exposure to analyze its photochemical behavior. The results indicated a significant yield of Fe(II) ions and CO2 production, confirming the compound's utility in studying light-induced reactions .

Case Study 2: Magnetic Hybrid Salts

A study focused on synthesizing hybrid salts with pyridinium derivatives as counter cations revealed that these ferrate complexes exhibited unique thermal and magnetic properties. The findings suggest potential applications in creating materials for magnetic storage devices .

Data Tables

The following table summarizes key properties and applications of ferrate(3-) complexes:

Property/CharacteristicValue/Description
Chemical FormulaK3[Fe(C2O4)3]·3H2O
SolubilitySoluble in hot water; insoluble cold
Photochemical BehaviorReduces Fe(III) to Fe(II) under light
Magnetic PropertiesExhibits paramagnetism
Environmental UseEffective oxidizing agent for pollutants

Mechanism of Action

The mechanism of action of tripotassium;iron(3+);oxalate;trihydrate involves its ability to undergo photochemical reactions. When exposed to light, the compound absorbs photons, leading to the excitation of electrons and subsequent redox reactions. This property makes it useful in photochemical studies and applications .

Comparison with Similar Compounds

Counterion Effects

  • Potassium Salts : Potassium tris(oxalato)ferrate(III) trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O, CAS 5936-11-8) exhibits high solubility in water (≈20 g/100 mL at 25°C) and is thermally stable up to 150°C, losing hydration water above this temperature .
  • Sodium Salts : Sodium tris(oxalato)ferrate(III) sesquihydrate (Na₃[Fe(C₂O₄)₃]·1.5H₂O, CAS 5936-15-2) shows lower solubility (≈5 g/100 mL) compared to the potassium analog, attributed to stronger ion-pair interactions in the solid state .
  • Ammonium Salts : Ammonium tris(oxalato)ferrate(III) (NH₄)₃[Fe(C₂O₄)₃], CAS 14221-47-7) is hygroscopic and decomposes at 80–100°C, releasing NH₃ and forming Fe₂O₃ residues. It is utilized in photography and electroplating due to its redox activity .

Metal Substitution

  • Cobalt Analogs : Tripotassium cobalt tris(oxalato) (K₃[Co(C₂O₄)₃]) shares a similar octahedral geometry but exhibits distinct magnetic properties (low-spin Co³⁺ vs. high-spin Fe³⁺) and catalytic efficiency in oxidation reactions .

Physicochemical Properties

Property K₃[Fe(C₂O₄)₃]·3H₂O Na₃[Fe(C₂O₄)₃]·1.5H₂O (NH₄)₃[Fe(C₂O₄)₃] K₃[Co(C₂O₄)₃]
Solubility (g/100 mL, H₂O) 20 5 15 8
Thermal Stability (°C) Up to 150 Up to 120 Decomposes at 80–100 Up to 180
Magnetic Moment (μB) 5.9 (high-spin Fe³⁺) 5.9 5.9 0 (low-spin Co³⁺)

Functional Comparisons

Ligand-Substituted Analog: Acid Green 1 (Naphthol Green B)

Acid Green 1 (CAS 19381-50-1), a tris[5,6-dihydro-5-(hydroxyimino)-6-oxonaphthalene-2-sulfonato(2-)]ferrate(3-) sodium salt, replaces oxalate with naphthalenesulfonate ligands. This substitution enhances photostability and shifts the absorption maximum to 630 nm (vs. 490 nm for oxalate complexes), making it suitable as a textile dye .

Research Findings and Challenges

  • Synthetic Challenges : Hydration states significantly affect crystallization; anhydrous Na₃[Fe(C₂O₄)₃] is difficult to isolate due to rapid hydration .
  • Environmental Impact : Oxalate ligands degrade into CO₂ under UV light, reducing ecological persistence compared to sulfonated analogs like Acid Green 1 .

Q & A

Q. What are the key steps in synthesizing potassium tris(oxalato)ferrate(III) trihydrate, and how can crystal purity be optimized?

Answer: The synthesis involves dissolving iron(III) chloride and potassium oxalate in aqueous solution, followed by controlled crystallization. Key steps include:

  • Dissolving reagents in distilled water with sulfuric acid to stabilize the complex.
  • Heating the solution to 60°C to enhance solubility while avoiding boiling to prevent decomposition .
  • Slow cooling to promote crystal growth; impurities are minimized via recrystallization in dilute oxalic acid.
    Optimization Tip: Use stoichiometric excess of oxalate ligand (C₂O₄²⁻) to ensure complete coordination and reduce iron hydroxide byproducts.

Q. How can oxalate and iron content be quantitatively determined in tris(oxalato)ferrate(III) complexes?

Answer:

  • Oxalate Quantification: Acidify the sample with 6 M H₂SO₄, heat to 60°C, and titrate with standardized KMnO₄. The endpoint is marked by persistent purple coloration due to excess permanganate .
  • Iron Quantification: Reduce Fe³⁺ to Fe²⁺ using Zn/HCl, then titrate with KMnO₄ or employ atomic absorption spectroscopy (AAS) for higher precision .
    Data Table:
ComponentMethodTitrantEndpoint
C₂O₄²⁻Redox titrationKMnO₄Purple
Fe³⁺Redox titration/AASKMnO₄/Fe²⁺Colorimetric/Peak absorbance

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data between synthesized tris(oxalato)ferrate(III) complexes and literature values?

Answer: Discrepancies may arise from:

  • Coordination Geometry: Use single-crystal X-ray diffraction to confirm octahedral geometry (OC-6-11) and ligand arrangement .
  • Impurity Interference: Perform elemental analysis (EA) and IR spectroscopy to detect unreacted oxalate or hydroxide species. For example, IR peaks at 1650 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (Fe-O bonds) validate ligand coordination .
    Troubleshooting: Compare UV-Vis spectra (e.g., d-d transitions at ~400–500 nm) with published data to identify deviations in crystal field splitting .

Q. How to distinguish between similar tris(oxalato)ferrate(III) complexes with varying counterions (e.g., K⁺ vs. NH₄⁺)?

Answer:

  • Thermogravimetric Analysis (TGA): Hydrated potassium salts (e.g., K₃[Fe(C₂O₄)₃]·3H₂O) show mass loss at ~100°C (water) and ~300°C (ligand decomposition). Ammonium salts (e.g., (NH₄)₃[Fe(C₂O₄)₃]) release NH₃ gas above 200°C .
  • EA/NMR: Potassium content is confirmed via flame photometry, while ammonium is identified using Nessler’s reagent or ¹H NMR (δ 6.5–7.5 ppm for NH₄⁺ in D₂O) .

Q. What methodologies are effective for analyzing thermal decomposition products of tris(oxalato)ferrate(III) complexes?

Answer:

  • TGA-DSC: Track mass loss stages and exothermic/endothermic events. For K₃[Fe(C₂O₄)₃], decomposition proceeds as:
    • 100–150°C: Loss of hydration water.
    • 250–400°C: Oxalate ligand decomposition to CO₂ and Fe₂O₃ residue .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile products (e.g., CO, CO₂) during pyrolysis .

Methodological Considerations

Q. How to design experiments to study the photochemical reactivity of tris(oxalato)ferrate(III) in aqueous solutions?

Answer:

  • Experimental Setup: Irradiate solutions with UV light (254 nm) and monitor Fe²⁺ formation via ferrozine assay or AAS.
  • Control Variables: Maintain pH 2–3 (H₂SO₄) to prevent Fe³⁺ hydrolysis. Add radical scavengers (e.g., tert-butanol) to assess OH• radical involvement .
    Data Interpretation: Compare quantum yields with literature to evaluate photoreduction efficiency.

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